Braco-19
Übersicht
Beschreibung
Braco-19 is a potent telomerase/telomere inhibitor . It acts as a G-quadruplex (GQ) binding ligand, stabilizing G-quadruplexes formation at the 3V telomeric DNA overhang and produces rapid senescence or selective cell death . It is also known to prevent the capping and catalytic action of telomerase .
Synthesis Analysis
Braco-19 has been used to study the role of antiviral activity of G4-stabilizing agents in cells infected with latent human immunodeficiency virus -1 (HIV-1) .Molecular Structure Analysis
The molecular formula of Braco-19 is C35H46Cl3N7O2 . It is a 3,6,9-trisubstituted acridine compound . The molecular weight is 703.150 .Chemical Reactions Analysis
Braco-19 decreases the AdV virus growth in a dose-dependent manner in eGFP-transinfected HEK 293 cells . It shows a decrease in band intensity in an increasing concentration-dependent manner .Physical And Chemical Properties Analysis
The exact mass of Braco-19 is 701.277832 Da . The average mass is 703.144 Da .Wissenschaftliche Forschungsanwendungen
Inhibition of Tumor Growth and Interference with Telomerase Function
Specific Scientific Field
Cancer Research, specifically Experimental Therapeutics, Molecular Targets, and Chemical Biology.
Summary of the Application
Braco-19 is used as a G-quadruplex-interactive molecule that inhibits tumor growth. It does this by targeting telomeres and interfering with telomerase function .
Methods of Application or Experimental Procedures
The biological activity of Braco-19 was evaluated in the human uterus carcinoma cell line UXF1138L, which has very short telomeres. In vitro, nuclear human telomerase reverse transcriptase (hTERT) expression was drastically decreased after 24 hours, induction of cellular senescence and complete cessation of growth was seen after 15 days, paralleled by telomere shortening of ca. 0.4 kb .
Results or Outcomes
In vivo, BRACO-19 was highly active as a single agent against early-stage tumors in a s.c. growing xenograft model established from UXF1138L cells, if given chronically at 2 mg per kg per day i.p. BRACO-19 produced growth inhibition of 96% compared with controls accompanied by partial regressions .
Binding to KRAS G-Quadruplexes
Specific Scientific Field
Molecular Biology, specifically the study of G-quadruplexes and oncogene expression.
Summary of the Application
Braco-19 is used as a G-quadruplex-targeting anticancer compound that binds to the G-quadruplexes formed by the KRAS promoter sequence .
Methods of Application or Experimental Procedures
The binding properties of Braco-19 to the KRAS G-quadruplexes were investigated using circular dichroism and differential scanning calorimetry .
Results or Outcomes
The study aimed to help in choosing the best G-quadruplex target for potential anticancer drugs. The unfolding mechanism of KRAS 32R is more complex than that of KRAS 22RT. The different thermodynamic stability is discussed based on the recently determined NMR structures .
Molecular Dynamics Simulations
Specific Scientific Field
Computational Biology and Biophysics.
Summary of the Application
Braco-19 is used in all-atom molecular dynamics simulations to probe its binding to a telomeric G-quadruplex DNA .
Methods of Application or Experimental Procedures
The binding pathway of Braco-19 was probed by 27.5 µs molecular dynamics binding simulations with a free ligand (Braco-19) to a DNA duplex and three different topological folds of the human telomeric DNA G-quadruplex (parallel, anti-parallel and hybrid) .
Results or Outcomes
The most stable binding modes were identified as end stacking and groove binding for the DNA G-quadruplexes and duplex, respectively . Among the three G-quadruplex topologies, the MM-GBSA binding energy analysis suggested that Braco-19′s binding to the parallel scaffold was most energetically favorable .
Suppression of Proliferation in Glioblastoma Cells
Specific Scientific Field
Neuro-Oncology.
Summary of the Application
Braco-19 is used to suppress proliferation and reduce telomerase activity in human glioblastoma cells .
Methods of Application or Experimental Procedures
The effects of Braco-19 on proliferation and telomerase activity were studied in human glioblastoma cells .
Results or Outcomes
Braco-19 was shown to suppress proliferation and reduce telomerase activity in human glioblastoma cells, paralleled by the displacement of telomerase from nuclear to cytoplasm .
Anti-HIV-1 Activity
Specific Scientific Field
Virology and Antiviral Research.
Summary of the Application
Braco-19 has been shown to have anti-HIV-1 activity. It binds to a dynamic G-quadruplex region that forms in the long terminal repeat (LTR) promoter of the HIV-1 integrated DNA genome .
Methods of Application or Experimental Procedures
The antiviral activity of Braco-19 was evaluated in cell lines and primary cells infected or persistently infected by HIV-1 strains at different times post-infection. Virucidal, viral binding, time-dependent and drug-dependent assays were performed to identify the viral target step .
Results or Outcomes
Braco-19 was found to inhibit the reverse transcription and post-integration level during the virus life cycle. This was rationalized by the observation that a G-quadruplex-forming sequence identical to that of the LTR DNA is present at the 3′-end of the virus RNA genome .
Biopharmaceutical Characterization
Specific Scientific Field
Pharmaceutical Sciences.
Summary of the Application
Braco-19 has been characterized for its biopharmaceutical properties .
Methods of Application or Experimental Procedures
.
Results or Outcomes
The study provided important information about the biopharmaceutical properties of Braco-19, which is crucial for its potential clinical usage .
Eigenschaften
IUPAC Name |
N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYSYRMIXRZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Braco-19 | |
CAS RN |
351351-75-2 | |
Record name | Braco-19 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 351351-75-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRACO-19 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.